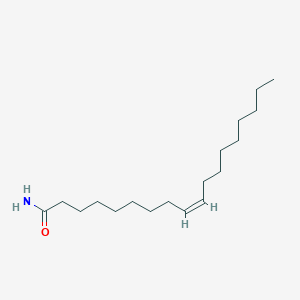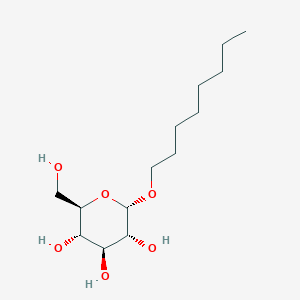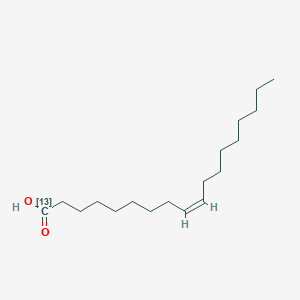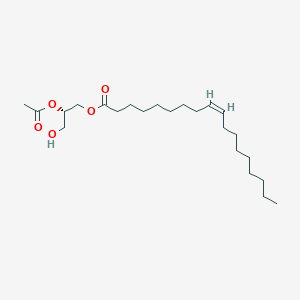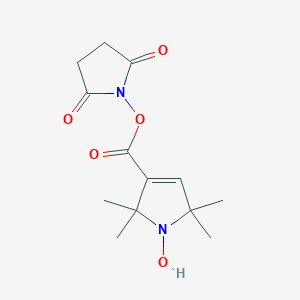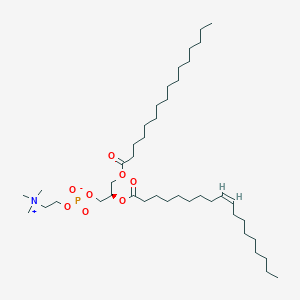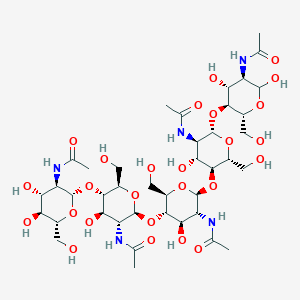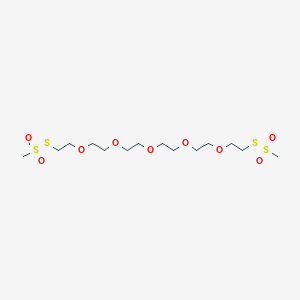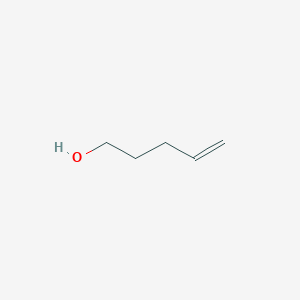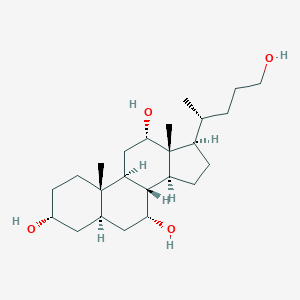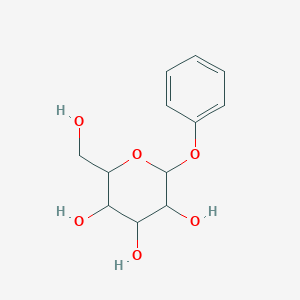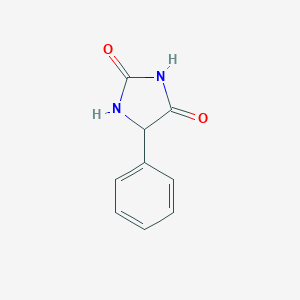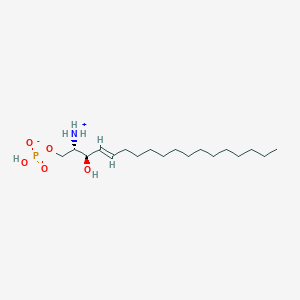
Sphingosine 1-phosphate
Vue d'ensemble
Description
Sphingosine 1-phosphate (S1P) is a crucial bioactive molecule derived from sphingolipid metabolism, extensively studied for its role in cellular signaling pathways. Its functions range from acting as an intracellular second messenger to mediating extracellular communication through specific receptors (Spiegel & Milstien, 2002).
Synthesis Analysis
S1P synthesis involves the phosphorylation of sphingosine by sphingosine kinases. This process is crucial for its role as an intracellular messenger and an intercellular mediator. The cloning of sphingosine kinase has shed light on the precise regulation of intracellular S1P synthesis. Additionally, platelets are identified as a significant source of extracellular S1P, releasing this lipid upon stimulation and playing a vital role in vascular biology (Yatomi et al., 2001).
Molecular Structure Analysis
The molecular structure of S1P enables its function both as an intracellular second messenger and as an extracellular ligand for specific receptors. This dual functionality is pivotal for its diverse roles in cellular processes. The specific structural features of S1P facilitate its interaction with various receptors and intracellular targets, mediating a wide range of biological effects (Lee et al., 1998).
Chemical Reactions and Properties
S1P is involved in several key chemical reactions, including its formation through sphingosine phosphorylation and its degradation by S1P lyase, which is crucial for regulating its intracellular concentrations. These reactions are central to controlling the biological activities of S1P, ranging from cell growth to immune regulation (Bourquin et al., 2010).
Physical Properties Analysis
The physical properties of S1P, including its solubility and stability, are essential for its biological functions and its interaction with cellular membranes and receptors. These properties influence its role in cell signaling pathways and its distribution in biological fluids (Ikeda et al., 2004).
Chemical Properties Analysis
The chemical properties of S1P, such as its reactivity and interaction with other molecules, underlie its function as a signaling molecule. Its ability to bind to and activate specific G-protein-coupled receptors (GPCRs) is a key aspect of its role in mediating cellular responses to external stimuli (Lee et al., 1998).
Applications De Recherche Scientifique
Autophagy
- Scientific Field : Cellular Biology
- Application Summary : S1P plays a significant role in autophagy, a cellular process that involves the degradation and recycling of cellular components. It’s involved in numerous cellular processes such as cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .
- Methods of Application : Research into S1P’s role in autophagy involves studying the regulatory mechanism of S1P signaling on autophagy, and how it controls each stage of autophagy .
- Results or Outcomes : Understanding the complex connection between S1P and autophagy can offer valuable insights into its function in health and disease, potentially leading to innovative therapeutic concepts for diverse ailments .
Breast Cancer
- Scientific Field : Oncology
- Application Summary : S1P is a key molecule involved in cancer cell proliferation, invasion, and metastasis. It also contributes to the formation of the cancer microenvironment by inducing surrounding vascular- and lymph-angiogenesis and regulating the immune system .
- Methods of Application : The role of S1P in breast cancer is studied by examining its basic mechanism of action, its function in cancer cells and the cancer microenvironment, and its clinical significance .
- Results or Outcomes : Targeting S1P signaling has therapeutic potential in breast cancer treatment .
Bone Remodeling
- Scientific Field : Orthopedics
- Application Summary : S1P acts as an osteoclast-osteoblast coupling factor to promote osteoblast proliferation and bone formation .
- Methods of Application : The role of S1P in bone metabolism is studied by examining its effects on osteoclast and osteoblast activity .
- Results or Outcomes : S1P signaling is a potential therapeutic target and may serve as a novel biomarker in patients with systemic bone disease .
Cardiovascular Disorders
- Scientific Field : Cardiology
- Application Summary : S1P regulates important functions in cardiac and vascular homeostasis and has been implicated in the pathogenesis of many cardiovascular disorders .
- Methods of Application : The role of S1P in cardiovascular disorders is studied by examining its effects on various cellular processes, including migration, differentiation, proliferation, and survival .
- Results or Outcomes : Modulation of S1P signaling results in beneficial effects on various cardiovascular disorders .
Neurological Disorders
- Scientific Field : Neurology
- Application Summary : S1P plays a crucial role in neurodegenerative disorders such as Alzheimer’s disease, Parkinson’s disease, and lateral amyotrophic sclerosis .
- Methods of Application : The role of S1P in neurological disorders is studied by examining its effects on various cellular processes, including cell growth, differentiation, proliferation, migration, and apoptosis .
- Results or Outcomes : Understanding the role of S1P in neurological disorders could lead to the development of new therapeutic strategies .
Fibrosis
- Scientific Field : Pathology
- Application Summary : S1P plays a significant role in the fibrogenic process, which is crucial in the development of fibrosis in various organs, including the liver .
- Methods of Application : The role of S1P in fibrosis is studied by examining its effects on various cellular processes, including cell growth, differentiation, proliferation, migration, and apoptosis .
- Results or Outcomes : Targeting the S1P signaling pathway offers therapeutic potential in the treatment of hepatic fibrosis .
Vascular Development
- Scientific Field : Vascular Biology
- Application Summary : S1P signaling is essential for vascular development. It regulates important functions in cardiac and vascular homeostasis .
- Methods of Application : The role of S1P in vascular development is studied by examining its effects on various cellular processes, including migration, adhesion, survival, and proliferation .
- Results or Outcomes : Understanding the role of S1P in vascular development could lead to the development of new therapeutic strategies .
Neurogenesis
- Scientific Field : Neurobiology
- Application Summary : S1P signaling is essential for neurogenesis. It plays a crucial role in the development of the nervous system .
- Methods of Application : The role of S1P in neurogenesis is studied by examining its effects on various cellular processes, including cell growth, differentiation, proliferation, migration, and apoptosis .
- Results or Outcomes : Understanding the role of S1P in neurogenesis could lead to the development of new therapeutic strategies .
Lymphocyte Trafficking
- Scientific Field : Immunology
- Application Summary : S1P plays a significant role in lymphocyte trafficking. It is a major regulator of the immune system .
- Methods of Application : The role of S1P in lymphocyte trafficking is studied by examining its effects on various cellular processes, including cell growth, differentiation, proliferation, migration, and apoptosis .
- Results or Outcomes : Understanding the role of S1P in lymphocyte trafficking could lead to the development of new therapeutic strategies .
Pathogenesis and Therapy
- Scientific Field : Pathology and Pharmacology
- Application Summary : S1P regulates many processes in vertebrate development, physiology, and pathology. It has revealed its role in the pathogenesis of various diseases and allowed rational therapeutic strategies to advance .
- Methods of Application : The role of S1P in pathogenesis and therapy is studied by examining its metabolism, transport, and signaling functions .
- Results or Outcomes : The unique mode of signaling of this lysosphingolipid mediator is providing novel opportunities for therapeutic intervention, with possibilities to target not only GPCRs but also transporters, metabolic enzymes, and chaperones .
Safety And Hazards
Orientations Futures
The centrality of S1P signaling has led to the development of several drugs, including two approved for treatment of multiple sclerosis . Recent findings from basic research as well as insights gleaned from clinical and translational studies have enriched our understanding of how this simple lysolipid evolved as a complex regulator of multiple physiological systems .
Propriétés
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037166 | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphingosine 1-phosphate | |
CAS RN |
26993-30-6 | |
| Record name | Sphingosine-1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphingosine 1-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPHINGOSINE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)
